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molecular formula C12H15NO B8748532 3-Methyl-N-(2-methylphenyl)but-2-enamide CAS No. 108752-09-6

3-Methyl-N-(2-methylphenyl)but-2-enamide

Cat. No. B8748532
M. Wt: 189.25 g/mol
InChI Key: PAYZSIVVDPEWGA-UHFFFAOYSA-N
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Patent
US04898872

Procedure details

3-Methylbut-2-en-oylchloride (24.2 g) was added dropwise to a stirred solution of 2-methylaniline (20 g) in anhydrous pyridine (200 cm3) cooled to 0°. After 1 hour solvent was evaporated in vacuo to yield a solid which was recrystallised from ether/petroleum ether (boiling range 40-60) to afford the title compound, m.p. 105 (29.5 g).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4](Cl)=[O:5].[CH3:8][C:9]1[CH:15]=[CH:14][CH:13]=[CH:12][C:10]=1[NH2:11]>N1C=CC=CC=1>[O:5]=[C:4]([NH:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[CH3:8])[CH:3]=[C:2]([CH3:7])[CH3:1]

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
CUSTOM
Type
CUSTOM
Details
After 1 hour solvent was evaporated in vacuo
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ether/petroleum ether (boiling range 40-60)

Outcomes

Product
Name
Type
product
Smiles
O=C(C=C(C)C)NC1=C(C=CC=C1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 29.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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